BLUE DEXTRAN
Description
Properties
CAS No. |
9049-32-5 |
|---|---|
Molecular Formula |
C12H24O4Si4 |
Synonyms |
REACTIVE BLUE 2-DEXTRAN; BLUE DEXTRAN; BLUE DEXTRAN 2000; BLUE DEXTRAN LOADING SOLUTION; CIBACRON BLUE 3GA-DEXTRAN; DEXTRAN BLUE |
Origin of Product |
United States |
Blue Dextran in Chromatographic Separations Research
Size Exclusion Chromatography (SEC) and Gel Filtration Chromatography (GFC) Research Applications
In SEC and GFC, molecules are separated based on their hydrodynamic volume in solution as they pass through a porous stationary phase. rroij.comwikipedia.org Larger molecules that cannot enter the pores elute first in the void volume (V₀), while smaller molecules that can access the pores elute later. wikipedia.orgnottingham.ac.uk Blue Dextran (B179266), typically having a high molecular weight of approximately 2,000,000 Da, is generally excluded from the pores of commonly used SEC/GFC media, making it an effective marker for determining the void volume. rroij.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchondrex.combitesizebio.com
Void Volume Determination and Column Calibration Methodologies
The determination of the void volume (V₀) is a critical step in characterizing and calibrating SEC/GFC columns. V₀ represents the volume of the mobile phase surrounding the stationary phase particles in the column. nottingham.ac.uk Since Blue Dextran is largely excluded from the internal pore volume of the packing material due to its size, its elution volume corresponds to the void volume of the column. rroij.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchondrex.combitesizebio.com
Researchers utilize this compound to experimentally determine V₀, which is essential for calculating the distribution coefficient (Kav) of other molecules. The Kav describes the fraction of the stationary phase available to a solute and is calculated using the formula: Kav = (V_e - V₀) / (V_t - V₀), where V_e is the elution volume of the solute and V_t is the total bed volume of the column. nottingham.ac.ukharvard.edu
Column calibration in SEC/GFC often involves injecting a solution containing this compound and a series of standard proteins with known molecular weights. harvard.educytivalifesciences.com The elution volume of this compound establishes the V₀, representing the exclusion limit of the column. By plotting the elution volumes (or Kav values) of the protein standards against the logarithm of their molecular weights, a calibration curve is generated. harvard.educytivalifesciences.com This curve can then be used to estimate the molecular weight of an unknown sample based on its elution volume. For accurate V₀ determination, this compound is typically used at concentrations around 1-2 mg/mL, with the sample volume being a small percentage (1-3%) of the total column volume. sigmaaldrich.comsigmaaldrich.com The elution is often monitored by measuring the absorbance of the blue chromophore at approximately 610 nm. chondrex.comsigmaaldrich.comsigmaaldrich.com
While this compound is widely accepted for V₀ determination, some research suggests that its polydispersity might lead to variability compared to highly homogeneous large molecules like thyroglobulin. wikipedia.org
Macromolecular Separation Efficiency and Resolution Studies
In research focused on optimizing SEC/GFC methods or characterizing new stationary phases, the elution behavior of this compound is frequently analyzed. For example, studies investigating the impact of operational parameters or different packing materials on column performance use this compound to assess changes in void volume and peak characteristics, which directly relate to separation efficiency and the ability to resolve macromolecules. ucl.ac.uk
Characterization of Column Packing and Performance
The quality of the packed bed is paramount for achieving optimal separation in SEC/GFC. This compound serves as a simple yet effective tool for visually and quantitatively assessing column packing homogeneity and stability. A properly packed column will exhibit a uniform flow pattern, resulting in a sharp, well-defined this compound band that elutes symmetrically. sigmaaldrich.comsigmaaldrich.com Irregularities in packing can lead to uneven flow paths and band dispersion, which are readily observable through the distorted elution profile of the colored this compound. Monitoring the this compound peak shape over time or under different operating conditions allows researchers to identify potential issues with the column bed, such as settling or void formation, enabling timely intervention to maintain performance.
Methodological Advancements in SEC/GFC with this compound
This compound has contributed to the advancement of SEC/GFC methodologies by providing a reliable standard for fundamental column characterization. Its consistent behavior as a void volume marker has been instrumental in the development and validation of new SEC phases and column technologies. cytivalifesciences.commybiosource.com As SEC/GFC applications expand, particularly in the analysis of complex biological samples and high-molecular-weight polymers, the established use of this compound in calibration and performance assessment remains relevant. Research exploring micro- and nano-scale SEC systems, or coupling SEC with advanced detection techniques, continues to leverage the predictable elution of this compound for initial setup and performance verification. rroij.comchondrex.com The data obtained using this compound helps researchers understand the separation characteristics of novel materials and optimize methods for improved resolution and analysis speed.
Affinity Chromatography Research Applications
In addition to its utility in SEC/GFC, this compound holds significance in affinity chromatography research, primarily due to the specific binding capabilities of its attached Cibacron Blue F3G-A dye. chondrex.com Affinity chromatography is a powerful technique for purifying molecules based on their specific binding interaction with an immobilized ligand. researchgate.net
Principles of Cibacron Blue F3G-A Dye-Ligand Interactions
The Cibacron Blue F3G-A dye component of this compound functions as a versatile pseudo-affinity ligand. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchondrex.comsigmaaldrich.comchondrex.comsrlchem.comsigmaaldrich.com This anionic, polyaromatic dye exhibits a broad affinity for a variety of proteins, notably many enzymes that interact with nucleotides or coenzymes. agscientific.comresearchgate.netnih.govberkeley.edu The binding is often attributed to the dye's structural resemblance to these biological molecules, allowing it to interact with nucleotide-binding sites or other complementary regions on proteins. agscientific.comresearchgate.net
The interaction between Cibacron Blue F3G-A and proteins is multifaceted, involving a combination of forces. These include electrostatic interactions between the negatively charged sulfonate groups of the dye and positively charged amino acid residues on the protein surface, hydrophobic interactions with aromatic portions of the dye, charge-transfer interactions, and hydrogen bonding. agscientific.comnih.govberkeley.edu The specificity and strength of these interactions can be modulated by altering the buffer conditions, such as pH and salt concentration. sigmaaldrich.comsigmaaldrich.comagscientific.com
The discovery of the affinity properties of Cibacron Blue F3G-A stemmed from observations during early gel filtration experiments where this compound was used as a void volume marker. agscientific.comwikipedia.org Researchers noted that certain proteins did not elute according to their size but instead interacted with the this compound, eluting with the void volume fraction. chondrex.comagscientific.comwikipedia.org This led to the identification of the Cibacron Blue F3G-A dye as the component responsible for this binding affinity.
This finding spurred the development of dye-ligand affinity chromatography, where Cibacron Blue F3G-A and other reactive dyes are immobilized onto various solid supports to create stationary phases for protein purification. agscientific.comresearchgate.netnih.govberkeley.eduwikipedia.org While the term "pseudo-affinity" is sometimes used because the binding is not always as specific as biological ligand-receptor interactions, immobilized Cibacron Blue F3G-A has proven effective for purifying a diverse range of proteins, including many enzymes, serum albumin, and other plasma proteins. agscientific.comresearchgate.netnih.govberkeley.edu
Ongoing research continues to investigate the precise mechanisms of interaction between Cibacron Blue F3G-A and different proteins, often employing techniques like molecular modeling and docking studies to gain a deeper understanding of the binding sites and forces involved. researchgate.net These studies contribute to optimizing the use of Cibacron Blue F3G-A in affinity chromatography and exploring the potential for designing more selective dye ligands. researchgate.net
Purification Strategies for Nucleotide-Binding Proteins and Enzymes
A significant application of this compound affinity chromatography is the purification of nucleotide-binding proteins and enzymes. Numerous proteins known to interact with nucleotides or possess nucleotide-binding sites have shown affinity for this compound. These include enzymes like lactate (B86563) dehydrogenase, phosphofructokinase, pyruvate (B1213749) kinase, glyceraldehyde phosphate (B84403) dehydrogenase, malate (B86768) dehydrogenase, adenylate kinase, and polynucleotide phosphorylase. pnas.orgnih.govchondrex.comnih.govnih.gov
Exploiting the Dinucleotide Fold Specificity
A key aspect of this compound's specificity lies in its ability to interact with proteins possessing the "dinucleotide fold". pnas.orgnih.govnih.govacs.org This super-secondary structure is a common nucleotide-binding motif found in a wide range of proteins, particularly dehydrogenases and kinases that bind coenzymes like NAD(H) and ATP. The structure of Cibacron Blue F3GA is thought to mimic, in part, the structure of these dinucleotides, facilitating specific binding interactions with the dinucleotide fold. pnas.orgbiopharminternational.com This specificity allows this compound affinity chromatography to be used not only for the purification of known dinucleotide-binding proteins but also for the identification of proteins containing this structural motif, even in crude cellular extracts. pnas.orgnih.gov
Elution Mechanisms in this compound Affinity Systems
Proteins bound to this compound affinity columns can be eluted by various methods, typically involving changes in buffer composition that disrupt the protein-dye interaction. Common elution strategies include the use of increasing salt concentrations or the introduction of competing ligands. pnas.orgnih.govnih.govpnas.org
Nucleotides and coenzymes that naturally bind to the protein's active site or dinucleotide fold are effective competing ligands for elution. For instance, lactate dehydrogenase bound to this compound-Sepharose can be specifically displaced by NADH. pnas.orgnih.gov Similarly, ATP or cognate tRNA can dissociate the complex formed between E. coli tryptophanyl-tRNA synthetase and this compound-Sepharose, depending on the presence of Mg++. nih.gov Polynucleotide phosphorylase, which binds to this compound-Sepharose, can be eluted by its polymeric substrates, but not by mononucleotide substrates like ADP, UDP, CDP, GDP, and IDP. nih.gov
Salt elution is another common method. Increasing the ionic strength of the elution buffer, for example, by using NaCl or KCl, can disrupt the ionic interactions between the protein and the sulfonated dye ligands on the this compound. pnas.orgpnas.org Studies have shown that the relative effectiveness of neutral salts as eluants is independent of the protein or affinity ligand in the systems studied. pnas.org The absolute salt concentration needed for elution is proportional to the sum of elution coefficients for the ions present, and this proportionality is related to the protein's affinity for the immobilized ligand. pnas.org Competitive elution using free Cibacron Blue-dextrans in the eluent has also been demonstrated as an effective strategy for purifying enzymes like lactate dehydrogenase. capes.gov.br
Table 1 illustrates examples of proteins that interact with this compound-Sepharose and the ligands used for their elution.
| Protein | Eluant (Example) | Reference |
| Lactate Dehydrogenase | NADH | pnas.orgnih.gov |
| Phosphofructokinase | 5'-AMP | pnas.org |
| Tryptophanyl-tRNA Synthetase (E. coli) | ATP or cognate tRNA (depending on Mg++) | nih.gov |
| Polynucleotide Phosphorylase (E. coli) | Polymeric substrates | nih.gov |
| Pyruvate Kinase | - | chondrex.com |
| Adenylate Kinase | ATP | pnas.org |
| Ribonuclease | NaCl | pnas.org |
| Cytochrome c | NaCl | pnas.org |
Optimization of Affinity Chromatography Conditions for Novel Biomolecules
Optimizing this compound affinity chromatography for novel biomolecules involves determining the optimal binding and elution conditions. This typically includes investigating the effect of buffer pH, ionic strength, and the concentration of potential competing ligands. pnas.orgpnas.org Since the interaction can involve a mix of specific (related to the dinucleotide fold or other binding sites) and non-specific (ionic) interactions, careful optimization is required to achieve high purity and yield. The predictability of neutral salt elution based on ion properties can aid in designing elution gradients for efficient separation. pnas.org The ability of this compound to bind a variety of proteins, while sometimes seen as a lack of selectivity, can also be advantageous when a specific adsorbent for a novel protein is not available. researchgate.net
Electrophoretic Techniques Incorporating this compound for Interaction Analysis
Beyond chromatography, this compound is also utilized in electrophoretic techniques, particularly affinity electrophoresis, to study protein interactions and determine binding parameters. nih.govmdpi.comresearchgate.net In affinity electrophoresis, this compound can be incorporated into the gel matrix. nih.govresearchgate.net Proteins that interact with the immobilized this compound exhibit decreased electrophoretic mobility compared to their migration in gels without this compound. nih.govmdpi.com The extent of the mobility decrease is dependent on the concentration of this compound in the gel and the affinity of the protein for the dye. nih.gov
This technique allows for the qualitative analysis of protein-Blue Dextran interactions and, in some cases, the calculation of dissociation constants for the protein-immobilized dye complexes. nih.gov Affinity electrophoresis with this compound can also reveal heterogeneity within protein samples, sometimes showing additional isoenzyme bands not visible in control gels. nih.gov Furthermore, incorporating this compound into techniques like SDS-PAGE can be used for zymograph analysis to identify enzyme activity based on the clearing of the blue background where the enzyme has degraded the dextran component. researchgate.net
Blue Dextran in Macromolecular Permeability and Transport Studies
In Vitro Barrier Function Assessment Methodologies
In vitro models are crucial for understanding barrier properties under controlled conditions. Blue Dextran (B179266) is a common probe in these systems to quantify macromolecular permeability.
Cellular monolayers, such as those formed by endothelial or epithelial cells, serve as in vitro models of biological barriers. Blue Dextran is frequently used to assess the integrity and permeability of these monolayers. The passage of this compound across the cell layer indicates compromised barrier function.
Studies have utilized this compound 2000 kDa (DB2000) to measure the integrity of co-cultures containing epithelial cells overlaid onto endothelial cells. In one study, co-cultures incorporating BATII cells as the epithelial layer significantly reduced the apical to basolateral transport of DB2000 by almost 100%, demonstrating a tight barrier. researchgate.net B2AE co-cultures also reduced permeability, but to a lesser extent (65%). researchgate.net This suggests that the integrity of the cellular layer, as assessed by this compound permeability, can vary depending on the cell types forming the monolayer. researchgate.net
The increased permeability of DB2000 through certain co-cultures was also reflected in lower trans-epithelial electrical resistance (TEER) values, indicating a correlation between electrical resistance and macromolecular permeability measured with this compound. researchgate.net
This compound has also been used to evaluate the integrity of alveolar epithelial cell monolayers. researchgate.net For instance, 16HBE14o- cellular monolayers were used as a reference control due to their known ability to form a tight barrier, and their integrity was assessed by this compound permeability. researchgate.net Exposure to agents that disrupt cell junctions, such as ethylenediaminetetraacetic acid (EDTA), increased the translocation of this compound, serving as a positive control for increased permeability. researchgate.net
This compound is also applied to characterize the permeability of artificial membranes and hydrogels. These studies help in understanding the physical properties of materials and their interactions with macromolecules.
In the characterization of ultrafiltration membranes, this compound has been used to assess membrane retention. core.ac.uk While some studies showed weak differences in retention among certain membranes using this compound, suggesting it might be less sensitive for distinguishing membranes with similar properties, it is understood that the high molecular weight of this compound often results in significant retention by membranes with smaller pore sizes. core.ac.uk
This compound has also been employed to study particle penetration and diffusion within hydrogels. nih.gov Experiments tracking the penetration of fluorescently labeled dextran molecules, including a Cascade this compound with a mean molecular weight of 10 kDa, into hydrogels allow for the determination of diffusivity and free-energy profiles within the gel matrix. nih.govresearchgate.net These studies reveal the selective permeability of hydrogels based on the size of the penetrating molecules. nih.gov
Furthermore, this compound has been used to determine the void volume in packed columns containing materials like bone powder or microcapsules, which exhibit size-exclusion characteristics. nih.govresearchgate.net The elution profile of this compound, which is typically excluded from the internal volume of the packing material due to its large size, indicates the void volume. nih.govresearchgate.net
Cellular Monolayer Permeability Research
Experimental Animal Model Research for Macromolecular Tracing (Non-Clinical)
In non-clinical experimental animal models, this compound and its fluorescently labeled variants are valuable tracers for investigating macromolecular transport in vivo.
This compound is used to study vascular permeability and leakage in microcirculation. Its presence in the interstitial space after intravenous injection indicates extravasation from blood vessels. fishersci.atfishersci.fifishersci.ptujms.net
Fluorescein-labeled dextrans, including those with blue fluorescence, are commonly used in intravital microscopy to visualize and quantify vascular leakage in real-time. ujms.netresearchgate.netjove.combiorxiv.orgnih.gov The extravasation of these tracers, particularly from postcapillary venules, is a direct measure of increased microvascular permeability. ujms.net Different molecular weights of labeled dextrans are used to probe the size selectivity of the vascular barrier. nih.gov For example, 70 kDa FITC-dextran has been used to assess cardiac microvascular permeability in a rat model. jove.com Under normal physiological conditions, 70 kDa FITC-dextran may not penetrate the endothelium but can enter the myocardial interstitial space under certain conditions like ischemia/reperfusion injury, allowing for differentiation between treatment groups. jove.com
Studies using fluorescent dextrans of varying sizes (e.g., 10 kDa and 70 kDa) in microvascular networks engineered in vitro have quantified diffusive permeability as a function of molecular weight, demonstrating the utility of these tracers in modeling vascular transport barriers. biorxiv.orgnih.gov
This compound and other labeled dextrans are used to investigate the penetration and diffusion of macromolecules within various tissues. fishersci.atfishersci.finih.govresearchgate.netfishersci.fifishersci.ptwustl.edunih.gov
Studies examining the diffusion of fluorescently labeled dextrans of different molecular weights in brain tissue have shown that their diffusion coefficients are highly dependent on size. nih.gov For instance, a 70 kDa dextran exhibited a low diffusion coefficient (0.157 μm²/s) in brain parenchyma, indicating limited tissue penetration beyond the immediate vicinity of administration or blood-brain barrier opening. nih.gov A larger 500 kDa dextran showed an even lower diffusion coefficient (0.036 μm²/s). nih.gov These findings highlight the role of molecular size in tissue diffusion and the utility of dextrans as tracers for such studies. nih.gov
This compound has also been used in experimental setups to measure fluid and solute diffusion through tissue samples, such as aortic walls. wustl.edu By monitoring the concentration of this compound diffusing from a donor bath through the tissue sample into a sink bath, researchers can calculate diffusion coefficients and permeability. wustl.edu
This compound's large molecular weight and visibility make it suitable for studying fluid dynamics and determining volume distribution in various experimental systems.
In chromatography, this compound 2000 kDa is a standard marker for determining the void volume of a column. carlroth.comstackexchange.comnih.govsigmaaldrich.comfishersci.fr Due to its large size, it is typically excluded from the pores of the stationary phase, eluting in the interstitial volume of the column. stackexchange.comnih.gov This allows for the calculation of the void volume, which is essential for calibrating gel filtration columns and characterizing the size-exclusion properties of the stationary phase. carlroth.comstackexchange.comnih.govsigmaaldrich.comfishersci.fr
This compound has also been used as an inert tracer to validate mathematical models of fluid dynamics in in vitro gut fermentation systems. nih.gov By tracking the fate of this compound within these systems, researchers can assess the accuracy of models designed to simulate the behavior of inert compounds and understand factors like dilution and washout. nih.gov Experimental data on this compound's behavior showed excellent agreement with modeling data in these studies. nih.gov
Furthermore, this compound has been employed in flow cell systems to estimate biofilm volume fraction in porous media. researchgate.net By using this compound as a tracer that is excluded from the biofilm matrix, changes in the accessible void space due to biofilm growth can be monitored. researchgate.net This provides insight into the dynamics of biocolonization within the system. researchgate.net this compound has also been used in studies investigating changes in perfused vascular surface area in organs like the lungs. nih.gov
Table 1: Examples of this compound Applications in Permeability and Transport Studies
| Study Area | This compound Application | Key Finding / Application | Relevant Molecular Weight(s) (kDa) | Source |
| Cellular Monolayer Permeability | Assessing integrity of epithelial/endothelial co-cultures | Significant reduction in transport across tight barriers. researchgate.net | 2000 | researchgate.net |
| Cellular Monolayer Permeability | Evaluating integrity of alveolar epithelial cell monolayers | Increased translocation upon disruption of cell junctions. researchgate.net | 2000 | researchgate.net |
| Artificial Membrane Permeability | Characterizing ultrafiltration membranes | Assessing membrane retention. core.ac.uk | Not specified (high MW) | core.ac.uk |
| Hydrogel Permeability | Studying particle penetration and diffusion in hydrogels | Determination of diffusivity and free-energy profiles; selective permeability based on size. nih.govresearchgate.net | 10, 40, 70 | nih.govresearchgate.net |
| Hydrogel Permeability | Determining void volume in packed microcapsules | Elution profile indicates void volume and size exclusion. researchgate.net | 2000 | researchgate.net |
| Microvascular Exchange (Animal Model) | Tracing vascular leakage in microcirculation | Extravasation indicates increased permeability. ujms.netresearchgate.netjove.combiorxiv.orgnih.gov | 10, 70, 500, 2000 | ujms.netresearchgate.netjove.combiorxiv.orgnih.gov |
| Tissue Penetration and Diffusion (Animal) | Investigating diffusion in brain parenchyma | Diffusion coefficient is negatively correlated with molecular weight. nih.gov | 70, 500 | nih.gov |
| Tissue Penetration and Diffusion | Measuring diffusion through aortic wall samples | Calculation of diffusion coefficients and permeability. wustl.edu | Not specified | wustl.edu |
| Fluid Dynamics (Experimental Systems) | Determining void volume in chromatography columns | Standard marker for size exclusion chromatography calibration. carlroth.comstackexchange.comnih.govsigmaaldrich.comfishersci.fr | 2000 | carlroth.comstackexchange.comnih.govsigmaaldrich.comfishersci.fr |
| Fluid Dynamics (Experimental Systems) | Validating fluid dynamics models in in vitro gut fermentation systems | Inert tracer to simulate compound behavior. nih.gov | Not specified | nih.gov |
| Volume Distribution (Experimental Systems) | Estimating biofilm volume fraction in porous media | Excluded volume indicates biofilm growth. researchgate.net | 2000 | researchgate.net |
| Volume Distribution (Experimental Systems) | Measuring changes in perfused vascular surface area in lungs | Uptake and efflux proportional to perfused vascular surface area. nih.gov | 2000 | nih.gov |
Table 2: Diffusion Coefficients of Dextrans in Brain Parenchyma
| Molecular Weight (kDa) | Diffusion Coefficient (μm²/s) | Source |
| 70 | 0.157 | nih.gov |
| 500 | 0.036 | nih.gov |
Tissue Penetration and Diffusion Studies
Advanced Imaging and Detection Techniques for this compound Tracing in Research
This compound, a high molecular weight polysaccharide conjugated with the blue dye Cibacron blue F3GA, is a valuable tool in research, particularly for studying macromolecular permeability and transport. Its inherent blue color and the ability to be conjugated with other labels facilitate its detection and tracing using various advanced imaging and detection techniques.
The blue chromophore of this compound has an absorbance maximum around 621.5 nm, which allows for detection using spectrophotometric methods. chondrex.comfroggabio.comnottingham.ac.uk This property has been utilized in applications such as determining the void volume in gel filtration chromatography columns and as a spectrophotometric substrate for dextranase (B8822743) activity assays, where an increase in absorbance at 610 nm is measured. sigmaaldrich.comsigmaaldrich.com
While its native color allows for basic visualization and spectrophotometry, advanced imaging techniques offer more detailed insights into its distribution and movement within biological systems. The blue dye component provides a visual marker that can be detected using various imaging techniques, enabling researchers to map the pharmacokinetics and biodistribution of this compound or this compound-conjugates. cd-bioparticles.net This is particularly useful in preclinical and clinical research for understanding the behavior of delivery systems in vivo. cd-bioparticles.net
Fluorescence-based imaging techniques are widely employed for tracing dextran derivatives in permeability and transport studies. Although this compound itself is not typically fluorescent, dextrans conjugated with various fluorophores are extensively used. These fluorescent dextran derivatives are primarily used for studying permeability and transport in cells and tissues, cell lineage tracing, and vasculature studies. froggabio.comtdblabs.se Real-time monitoring of these processes is possible using techniques like intravital fluorescence microscopy, which offers high sensitivity, capable of detecting concentrations down to 1 µg/ml in tissue fluids. tdblabs.se
Confocal microscopy is another essential technique for assessing the extravasation and quantifying the fluorescence of labeled dextrans, such as FITC-dextran. nih.gov Confocal imaging allows for the collection of specific wavelengths of light emitted by the fluorophore, minimizing interference from scattered light and enabling imaging throughout the depth of a tissue section. nih.gov This technique is crucial for visualizing and quantifying the leakage of tracers across barriers like the blood-brain barrier (BBB). nih.govnih.gov
Multi-photon fluorescence microscopy has also been applied to intravital imaging of tissues, including tumor vascular networks, using fluorescently labeled dextrans. ox.ac.uk This technique allows for 3D imaging of vasculature and the investigation of vascular permeability to macromolecules in living animals. ox.ac.uk
High-Performance Liquid Chromatography (HPLC), particularly size-exclusion chromatography (SEC-HPLC), is a powerful analytical technique used for the separation and quantitation of dextrans. While not strictly an imaging technique in the visual sense, it provides a highly sensitive method for detecting and quantifying this compound or its derivatives in complex samples based on their size. SEC-HPLC has been used for the determination of residual dextran sulfate (B86663) in protein products, employing post-column reaction with dimethylene blue for detection at 530 nm. nih.gov this compound is also commonly used as a void volume marker in SEC-HPLC to assess column performance and for the analysis of bioconjugates. cellmosaic.comsigmaaldrich.com
Research findings utilizing these techniques demonstrate the utility of this compound and its derivatives in permeability studies. For instance, studies on blood-brain barrier permeability have used high molecular weight FITC-Dextran (2000 kDa) in conjunction with Evans Blue to quantify leakage and outline vascular contours using confocal microscopy. nih.gov Another study employed SWIR imaging to monitor the real-time extravasation of fluorescently labeled 10 kDa and 70 kDa dextrans from vessels in mice, indicating increased vessel permeability in certain conditions. physiology.org
The choice of detection technique often depends on the specific research question, the system being studied (in vitro vs. in vivo), and the required level of spatial and temporal resolution. The inherent properties of this compound, combined with advanced imaging and analytical methods, provide researchers with robust tools to investigate macromolecular transport and permeability in various biological contexts.
Here is a table summarizing some detection techniques and their applications:
| Detection Technique | Principle | Applications in this compound Research |
| Spectrophotometry | Measuring light absorbance at specific wavelengths | Determining void volume in chromatography, Dextranase activity assays. sigmaaldrich.comsigmaaldrich.com |
| Fluorescence Microscopy (General) | Detecting emitted light from fluorophores | Studying permeability and transport in cells/tissues, cell lineage tracing, vasculature studies. froggabio.comtdblabs.se |
| Intravital Fluorescence Microscopy | Real-time fluorescence imaging in living organisms | Real-time permeability and transport studies in vivo, high sensitivity. tdblabs.se |
| Confocal Microscopy | Optical sectioning to improve image contrast | Assessing and quantifying extravasation, visualizing tracer distribution in 3D. nih.govnih.gov |
| Multi-photon Fluorescence Microscopy | Using near-infrared light for deeper penetration | Intravital 3D imaging of vasculature, investigating vascular permeability in vivo. ox.ac.uk |
| SEC-HPLC with UV/Vis or other detectors | Separating molecules by size in a column | Determining void volume, analyzing and quantifying dextrans in samples. sigmaaldrich.comsigmaaldrich.comnih.govcellmosaic.comsigmaaldrich.com |
| SWIR Imaging | Imaging in the Short-Wave Infrared spectrum | Real-time in vivo monitoring of dextran extravasation from vessels. physiology.org |
Synthesis, Modification, and Characterization of Blue Dextran for Research Purposes
Synthetic Methodologies for Blue Dextran (B179266) Conjugates
The synthesis of blue dextran involves the chemical reaction between dextran, a glucose polymer primarily linked by α-(1→6) bonds with a low percentage of α-(1→3) branches, and Cibacron Blue F3G-A. tdblabs.setdblabs.se This process results in the covalent attachment of the dye to the hydroxyl groups present on the dextran chain. sigmaaldrich.com
Coupling Chemistry of Cibacron Blue F3G-A to Dextran
The coupling of Cibacron Blue F3G-A to dextran typically utilizes the reactive groups on the dye, specifically the monochlorotriazine ring. wikipedia.org This triazine dye is effective in reacting with support matrices containing hydroxyl groups, such as dextran. wikipedia.org The reaction involves the formation of a covalent bond between the dye and the hydroxyl groups of the dextran polymer. wikipedia.org A speculative coupling scheme illustrates the possible binding sites of the dye to dextran. researchgate.net Reaction conditions, including time, dye concentration, and base concentration, significantly influence the reaction products. researchgate.netresearchgate.net
Control of Molecular Weight and Dye Ligand Density During Synthesis
Controlling the molecular weight of the resulting this compound is achieved by starting with controlled fractions of dextran with specific molecular weights. tdblabs.sechondrex.comtdblabs.se Suppliers offer this compound in a range of molecular weights, from 5 kDa to 2000 kDa, derived from dextran fractions with weight-average molecular weights ranging from 4000 to 2,000,000. tdblabs.sechondrex.com These dextran fractions are carefully controlled prior to conjugation. chondrex.com
The dye ligand density, or the degree of substitution (DS), which refers to the amount of dye covalently bound per unit of dextran, is another critical parameter controlled during synthesis. tdblabs.sechondrex.comtdblabs.se Reaction conditions play a significant role in determining the dye ligand density. researchgate.netresearchgate.net The degree of substitution influences the properties of the this compound, including its amphoteric character due to the sulfonate and amino groups in Cibacron Blue. chondrex.com
Analytical Characterization Techniques for Research-Grade this compound
Characterization of research-grade this compound is essential to confirm its properties and suitability for specific applications. Several analytical techniques are employed to assess molecular weight, dye substitution, polydispersity, and hydrodynamic volume. tdblabs.sechondrex.comtdblabs.se
Molecular Weight Determination Methods (e.g., Gel Permeation Chromatography, Light Scattering, Analytical Ultracentrifugation)
Molecular weight is a key characteristic of this compound. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight and molecular weight distribution of polymers like dextran and this compound. chondrex.comsigmaaldrich.comresearchgate.netshimadzu.cz GPC separates molecules based on their size in solution. shimadzu.cz The actual molecular weight determined by GPC is typically provided with the Certificate of Analysis for commercial products. chondrex.com
Light scattering, including techniques like Dynamic Light Scattering (DLS) and Multiangle Laser Light Scattering (MALLS), is another method used to determine the molecular weight and size of macromolecules in solution. core.ac.ukacs.org Analytical ultracentrifugation is also a technique that can be used for the characterization of biological macromolecules in solution, including the measurement of molecular weight of labelled polysaccharides like this compound using absorption optics. core.ac.ukacs.orgnottingham.ac.uk
Spectrophotometric Quantification of Dye Substitution
Spectrophotometry is used to quantify the degree of dye substitution in this compound. chondrex.comresearchgate.net Cibacron Blue F3G-A has a characteristic absorbance maximum at 621.5 nm in water. chondrex.com By measuring the absorbance of a this compound solution at a specific wavelength (e.g., around 610-630 nm), the concentration of the bound dye can be determined. sigmaaldrich.comresearchgate.netlibretexts.org This allows for the calculation of the dye ligand density. chondrex.com A method involving hydrolysis of the this compound followed by spectrophotometric determination of the released dye has been developed for quantifying covalently bound Cibacron Blue. researchgate.net
Assessment of Polydispersity and Hydrodynamic Volume
Polydispersity refers to the distribution of molecular weights within a polymer sample. GPC is a primary technique for assessing the polydispersity of this compound, providing information on the narrowness or breadth of the molecular weight distribution. researchgate.netshimadzu.cz A narrow peak width in a GPC chromatogram indicates a narrow molecular weight distribution and thus low polydispersity. researchgate.netshimadzu.cz The polydispersity index (Ip), calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), is a common measure of polydispersity. researchgate.net
The hydrodynamic volume of a polymer in solution is related to its size and shape. Blue dextrans are polyelectrolytes due to the ionic dye ligands, which influences their properties in aqueous solution, including their hydrodynamic volume. chondrex.comresearchgate.net Techniques such as GPC, light scattering (including Quasi-Elastic Light Scattering or Dynamic Light Scattering), and viscometry can provide information related to the hydrodynamic volume or hydrodynamic radius. core.ac.uknih.govnih.gov Anomalies in GPC elution profiles have been observed for blue dextrans, which may be influenced by their amphoteric character and interactions with the gel matrix. chondrex.com Studies have also used this compound as a model compound in permeability assays, which are influenced by hydrodynamic size. carlroth.com
Development of Novel this compound Derivatives for Specific Research Applications
The modification of dextran, including the creation of this compound and other derivatives, has been an active area of research to tailor its properties for diverse applications researchgate.nettdblabs.se. These modifications can involve altering the molecular weight of the dextran backbone, changing the degree of substitution with the blue dye or other functional groups, or creating cross-linked structures tdblabs.seresearchgate.netmdpi.com.
One area where novel this compound derivatives are being explored is in drug delivery systems. The inherent properties of dextran, such as its biocompatibility, water solubility, and ability to form stable conjugates, make it a suitable candidate for drug carriers cd-bioparticles.net. Studies have investigated encapsulating this compound, used as a model macromolecular drug, within nanoparticles made from biodegradable polymers like poly(D,L-lactide-co-glycolide) (PLGA) koreascience.kr. These studies aim to achieve sustained release of encapsulated substances. For instance, research has shown that the inclusion of poloxamers or coating with poly(vinyl alcohol) (PVA) can modulate the particle size, encapsulation efficiency, and in vitro release patterns of this compound from PLGA nanoparticles koreascience.kr.
Another approach involves using modified polysaccharides to create delivery systems. Quaternized chitosan (B1678972) (QAC), a cationic graft copolymer, has been used to coat alginate microspheres loaded with this compound as a model hydrophilic macromolecular drug mdpi.com. The resulting QAC/alginate microspheres exhibited a smaller particle size due to stronger electrostatic interactions and demonstrated a prolonged release profile for this compound at higher pH levels, suggesting their potential as carriers for sustained delivery mdpi.com.
This compound's application in studying permeability has also led to the development of derivatives or related systems. It has been used as a model compound in permeability assays to assess the integrity of cellular barriers sigmaaldrich.comcarlroth.com. Furthermore, studies investigating drug release from delivery systems like plasma beads have utilized this compound to understand the release kinetics of neutral large molecules mdpi.com. Modifying these systems, such as crosslinking plasma beads with glutaraldehyde (B144438) or pre-encapsulating this compound in liposomes before entrapment in plasma beads, significantly decreased the release rate of this compound, demonstrating a method to control the release profile mdpi.com.
While this compound itself is synthesized by reacting controlled dextran fractions with Cibacron Blue F3GA, the development of novel derivatives often involves further chemical modifications to the dextran backbone or the attachment of other molecules cd-bioparticles.nettdblabs.se. Research into dextran modification includes creating dextran sulfates for molecular biology techniques and phenyl dextrans for hydrophobic gels and coatings srlchem.com. These examples highlight the broader effort to functionalize dextran for specific research and industrial applications, which extends to the development of specialized this compound derivatives.
The degree of dye substitution is a key characteristic that is controlled during the synthesis of this compound and its derivatives, influencing their properties and interactions researchgate.net. Researchers characterize these modified dextrans to understand how alterations affect their behavior in different applications, such as chromatography or as components in delivery systems researchgate.netkoreascience.krmdpi.com.
The development of novel this compound derivatives is driven by the need for tailored probes and carriers in various research fields. These modifications aim to enhance properties like encapsulation efficiency, controlled release, targeting, or interaction specificity, expanding the utility of the basic this compound structure.
Here is a table summarizing some research findings related to this compound and its derivatives in drug delivery research:
| Derivative/System | Modification/Components | Model Drug Used | Key Finding | Source |
| PLGA Nanoparticles | Varied ratios of Poloxamer 188 and 407, PVA coating | This compound | Modulated particle size, encapsulation efficiency, and in vitro release. | koreascience.kr |
| Quaternized Chitosan (QAC) Coated Alginate Microspheres | Graft polymerization of 2-[(Acryloyloxy)ethyl]trimethylammonium chloride onto chitosan; coating on alginate | This compound | Smaller particle size and prolonged release profile at pH 9.0 compared to uncoated alginate microspheres. | mdpi.com |
| Plasma Beads | Crosslinking with glutaraldehyde; pre-encapsulation in liposomes | This compound | Decreased release rate; controlled release profile. | mdpi.com |
Mechanistic and Interaction Studies of Blue Dextran with Biological Systems Excluding Clinical Outcomes
Molecular Mechanisms of Blue Dextran-Protein Binding
The interaction between Blue Dextran (B179266) and proteins is primarily driven by the immobilized Cibacron Blue 3G-A dye. This dye is recognized for its ability to functionally mimic the binding sites of enzymes that interact with nucleotide cofactors such as NAD(H) and ATP. The binding is not solely based on a single type of interaction but involves a combination of electrostatic, hydrophobic, and hydrogen bonding forces.
Studies have shown that the dye ligand interacts with the active or regulatory sites of many proteins, effectively acting as a pseudoaffinity ligand. For instance, research on E. coli tryptophanyl-tRNA synthetase demonstrated that this compound Sepharose interacts with the enzyme, likely through its tRNA binding domain. This interaction could be disrupted by the presence of the cognate tRNA, suggesting a specific recognition of a polynucleotide binding site.
The affinity and selectivity of these interactions are influenced by the specific characteristics of both the dye and the protein, including their charge distribution, hydrophobicity, and size. Hydrophobic interactions, in particular, are considered important for the binding affinity of dye ligands to proteins and can play a role in stabilizing the protein-ligand complex.
Influence of Ionic Strength and pH on this compound-Biomolecule Interactions
The binding interactions between this compound and biomolecules are significantly affected by the ionic strength and pH of the surrounding medium. These factors modulate the electrostatic forces, which are a key component of the binding mechanism involving the charged sulfonate groups of the Cibacron Blue dye.
Increasing the ionic strength, typically by adding salt, can reduce electrostatic interactions by shielding the charges on both the dye and the biomolecule. This can lead to a decrease in binding affinity and alter the selectivity of the interaction. The intrinsic viscosity of this compound solutions has been observed to decrease with increasing solvent ionic strength, indicating changes in the molecule's conformation or association behavior due to altered electrostatic screening.
The pH of the environment influences the ionization state of amino acid residues on proteins and the functional groups of the dye. Changes in pH can therefore impact the net charge of both interacting molecules, thereby affecting the strength and nature of electrostatic interactions. Optimizing pH is crucial in applications like dye-ligand chromatography to achieve desired binding and elution characteristics. The selection of buffer pH and ionic strength is often tailored to the specific properties of the target protein to control its interaction with charged surfaces.
Research on this compound as a Model Compound for Macromolecular Interactions
This compound is widely used as a model compound to study various aspects of macromolecular behavior and interactions in biological and chemical systems. Its high molecular weight (typically around 2,000,000 g/mol for commonly used forms) and relatively inert dextran backbone conjugated to the chromophoric dye make it suitable for these investigations.
A primary application is its use as a void volume marker in size exclusion chromatography (SEC). Due to its large size, this compound is generally excluded from the pores of the stationary phase, eluting early and indicating the void volume of the column. This is essential for calibrating SEC columns and determining the molecular size of other macromolecules.
Beyond SEC, dextrans, including this compound, are employed to simulate macromolecular crowding, a phenomenon prevalent in the intracellular environment where high concentrations of macromolecules influence biochemical reactions and molecular behavior. Dextrans mimic these crowded conditions, allowing researchers to study the effects of excluded volume and non-specific interactions on processes such as protein folding, stability, binding, and aggregation. Studies have utilized dextran to investigate its impact on protein oxidation and the kinetics of amyloid fibril formation.
This compound has also served as a model affinity ligand in studies exploring novel bioseparation techniques, such as the use of membrane-encapsulated soluble ligands. Its specific binding to proteins like human serum albumin has been utilized to evaluate the adsorption properties and feasibility of these systems. Furthermore, this compound has been used in studies examining the transport of macromolecules through porous media, although interactions with certain matrix materials can influence its behavior.
The use of this compound as a model compound provides valuable insights into the complex interactions that govern the behavior of macromolecules in diverse environments, contributing to the development of separation techniques and a better understanding of biological processes.
Other Specialized Research Applications of Blue Dextran
Applications in Nucleic Acid Research and Manipulation
Blue Dextran (B179266) is utilized in nucleic acid research, particularly in methodologies involving DNA. oup.comnih.gov
Coprecipitation and Staining in DNA Extraction Methodologies
Blue Dextran is employed as a coprecipitant and staining agent in DNA extraction procedures, especially when dealing with low concentrations of DNA. carlroth.comsigmaaldrich.com Precipitating nucleic acids at very low concentrations can be challenging, and this compound helps address the issue of invisible pellets by coloring the DNA pellet, making it visible sigmaaldrich.com. It effectively coprecipitates low concentrations of DNA sigmaaldrich.com.
In a typical procedure for DNA isolation using this compound as a coprecipitant, a stock solution of this compound (e.g., 20 µg/µl in water) is prepared carlroth.com. A working concentration might involve adding a small volume of this stock solution to the precipitation reaction mixture carlroth.com. For instance, 1 µl of stock solution can be added to 750 µl of the precipitation reaction, or approximately 20 µg of dextran per 1 ng of DNA before precipitation carlroth.com. The precipitation is typically carried out by adding sodium acetate (B1210297) and ethanol (B145695) to the dilute nucleic acid solution containing this compound, followed by incubation at a low temperature and centrifugation sigmaaldrich.com. The resulting pellet will be blue sigmaaldrich.com. The pellet is then washed with ethanol to remove residual salts carlroth.comsigmaaldrich.com.
A key advantage is that even at higher concentrations used for precipitation and visualization, this compound does not typically interfere with subsequent downstream applications such as restriction digestion, ligation, or bacterial transformation carlroth.comsigmaaldrich.com. However, it has been reported that PCR reactions can be inhibited in a dose-dependent manner at concentrations of this compound above 125 μg/ml carlroth.comsigmaaldrich.com. When the isolated DNA is analyzed by gel electrophoresis, the high molecular weight of the dextran polymer causes the this compound to remain in the gel well, while the DNA migrates as expected sigmaaldrich.com.
This compound Sepharose has also been used in affinity chromatography for the purification of enzymes involved in nucleic acid metabolism, such as tryptophanyl-tRNA synthetase. oup.comnih.gov The this compound is suggested to bind to the enzyme through its tRNA binding domain. oup.comnih.gov
Role in Biofilm and Porous Media Transport Research
This compound is utilized in research investigating transport phenomena in biofilms and porous media. mdpi.comresearchgate.netcsic.esresearchgate.net Due to its relatively large molecular size, this compound is often used as a tracer that is assumed to flow primarily through the mobile water phase and not significantly interact with or diffuse into the biofilm matrix or the immobile phases within porous media. csic.esfrontiersin.org
In studies characterizing mass transport in porous media affected by biofilm growth, this compound has been employed alongside other tracers (like Brilliant Blue) to differentiate between the mobile water volume and regions occupied or affected by biomass. mdpi.comcsic.es Tracer experiments using this compound can help estimate the effective (non-biocolonized) porosity of the porous medium. researchgate.netresearchgate.net By monitoring the transport of this compound through the system, researchers can gain insights into how biofilm accumulation alters flow paths and affects solute dispersivity. mdpi.comresearchgate.net The evolution of effective porosity as biofilm grows can be tracked using this compound tracer experiments. researchgate.net
Studies have used different molecular weight dextrans, including high molecular weight ones like 2000K, 400K, 40K, and 4K conjugated to fluorescent dyes, to assess the permeability of the biofilm matrix. frontiersin.org The penetration of these dextrans into the biofilm appeared to increase with decreasing molecular weight, indicating that the matrix has a porous structure that can exclude larger molecules. frontiersin.org
Investigational Antimicrobial Effects in Laboratory Settings (Non-Clinical)
Research in laboratory settings has explored potential antimicrobial effects associated with dextran-based compounds, including this compound. carlroth.comcarlroth.com While the primary function of this compound in many applications is related to its physical properties and visibility, some studies have indicated potential antimicrobial activity. carlroth.comcarlroth.comcarlroth.com
For instance, dextran blue has been shown to have an antimicrobial effect against certain microorganisms, such as Lactobacillus acidophilus. carlroth.comcarlroth.comcarlroth.com The mechanism for this effect has been suggested to involve an oxidative process. carlroth.comcarlroth.com
Furthermore, studies investigating modified dextrans, such as those synthesized with quaternary ammonium (B1175870) salt compounds, have demonstrated antibacterial effectiveness against bacteria like S. aureus in laboratory settings. arabjchem.org These studies highlight the potential for developing dextran-based materials with antimicrobial properties for various applications. arabjchem.org Research on purified dextran from sources like Lactobacillus gasseri and Saccharomyces cerevisiae has also investigated their antibacterial effects against different bacterial strains, including Pseudomonas aeruginosa and diarrheagenic bacteria (Escherichia, Salmonella, and Shigella). researchgate.netresearchgate.net These studies characterize the dextrans and determine minimum inhibitory concentrations (MICs) in laboratory assays. researchgate.netresearchgate.net
Use in Fundamental Studies of Phase Separation and Polymer Behavior in Research Systems
This compound is employed in fundamental research investigating phase separation and the behavior of polymers in complex systems, particularly in aqueous two-phase systems (ATPS). ATPS are often formed by mixing aqueous solutions of two different polymers, such as dextran and poly(ethylene glycol) (PEG), which undergo phase separation above certain concentrations. frontiersin.orgmpg.de
This compound, as a modified dextran, can be used in studies examining the phase behavior of mixtures containing dextran. The presence of the ionic dye ligand in this compound can influence its properties in aqueous solution, including its intrinsic viscosity, which changes with solvent ionic strength. researchgate.net
Research has shown that the Cibacron blue 3G-A dye attached to this compound can induce greater phase separation compared to free dye. researchgate.net Increasing ionic strength can enhance depletion attractions due to this compound, further contributing to phase separation. researchgate.net
In ATPS composed of dextran and PEG, phase separation results in two coexisting phases, one rich in dextran and the other rich in PEG. frontiersin.orgmpg.de Studies using techniques like gel permeation chromatography (GPC) have investigated the composition of these phases and the fractionation of polymers based on molecular weight during phase separation. mpg.de this compound can potentially be used as a probe in such systems, although the charge from the dye might introduce additional complexities compared to unmodified dextran.
Fundamental studies on phase separation in polymer solutions, including those involving dextran, contribute to understanding the thermodynamic properties and behavior of complex polymer mixtures. frontiersin.orgmpg.deacs.orgnih.gov The interaction of dextran (and by extension, this compound) with other components, such as cellulose (B213188) nanocrystals, has also been studied in the context of phase behavior and the formation of liquid crystalline phases. acs.orgnih.gov Adding dextran to suspensions of cellulose nanocrystals can influence demixing and the organization of the cellulose rods. acs.org
The dynamic asymmetry observed in the phase separation kinetics of PEG-dextran solutions, attributed to differences in molecule size, is another area where the behavior of dextran-based polymers is fundamentally studied. nih.gov
Q & A
Q. How is Blue Dextran used to determine the void volume (V₀) in size-exclusion chromatography (SEC)?
this compound, with its high molecular weight (~2,000,000 Da), is excluded from the pores of SEC resins, making it a standard marker for measuring the void volume (V₀) of columns. To calibrate a column:
- Prepare a 0.2–0.5% (w/v) solution of this compound in the same buffer as your experimental conditions.
- Inject the solution and record the elution volume at the peak maximum.
- Validate the V₀ measurement by repeating with fresh buffer to avoid contamination .
Q. What protocols ensure the stability of this compound during storage and experimentation?
Q. Why does this compound exhibit variability in elution profiles across different SEC resins?
Differences in resin pore size and matrix composition (e.g., Sephacryl vs. Sephadex) affect exclusion limits. For consistent results:
- Use resin-specific calibration curves.
- Validate with a secondary marker (e.g., thyroglobulin) if switching resins.
- Document buffer ionic strength and pH, as these influence hydrodynamic radius .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s elution behavior when used as a void volume marker?
- Scenario : this compound elutes earlier/later than expected.
- Methodology :
Check for column degradation (e.g., air bubbles, channeling) via back-pressure monitoring.
Verify buffer compatibility—divalent cations (e.g., Ca²⁺) may interact with dextran’s sulfate groups, altering elution.
Use dynamic light scattering (DLS) to confirm this compound’s hydrodynamic radius matches the resin’s exclusion limit .
Q. What statistical approaches validate the use of this compound for column calibration in heterogenous samples?
- Perform triplicate runs to calculate coefficient of variation (CV) for V₀.
- Apply ANOVA to compare elution volumes across batches or resins.
- For complex mixtures (e.g., protein aggregates), pair this compound with a low-MW marker (e.g., vitamin B12) to confirm resolution range .
Q. How can researchers adapt this compound-based protocols for non-aqueous SEC systems (e.g., organic solvents)?
- Challenge : this compound is water-soluble and may precipitate in organic solvents.
- Solution :
Test solubility in solvent-buffer mixtures (e.g., DMSO:water gradients).
Substitute with synthetic polymers (e.g., polyethylene glycols) pre-validated in organic phases.
Use UV-Vis spectroscopy to confirm marker integrity post-elution .
Q. What methodologies address this compound’s limitations in high-throughput SEC workflows?
- Limitation : Manual injection and detection delays reduce throughput.
- Optimization :
Automate injections using HPLC systems with fraction collectors.
Replace visual detection (at 620 nm) with in-line UV/RI detectors for real-time tracking.
Validate with micro-columns (e.g., 4.6 mm ID) to reduce runtime without sacrificing resolution .
Safety and Data Integrity
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Wear NIOSH-approved N95 masks to avoid inhaling airborne particles.
- Use nitrile gloves and safety goggles to prevent skin/eye contact.
- Dispose of waste via incineration or approved biohazard protocols, as dextran sulfates may persist in aquatic environments .
Q. How should researchers document this compound-related data to ensure reproducibility?
- Record batch numbers, storage conditions, and preparation details (e.g., dissolution time, filtration).
- Include raw elution profiles and calibration curves in supplementary materials.
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Deep Blue Data with metadata on SEC parameters .
Q. What ethical considerations arise when using this compound in collaborative studies?
- Disclose potential conflicts (e.g., resin vendor partnerships) in publications.
- Share calibration datasets openly to prevent redundant experimentation.
- Cite prior validation studies to avoid "methodology plagiarism" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
